[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Description
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a fluorinated sulfonyl chloride characterized by a strained cyclobutane ring system. The molecule features two fluorine atoms at the 3,3-positions, a trifluoromethyl (-CF₃) group at the 1-position, and a methanesulfonyl chloride (-SO₂Cl) substituent. This combination of electron-withdrawing groups (fluorine and -CF₃) and ring strain confers unique reactivity and physical properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution reactions and as a precursor for sulfonamide derivatives.
Properties
Molecular Formula |
C6H6ClF5O2S |
|---|---|
Molecular Weight |
272.62 g/mol |
IUPAC Name |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H6ClF5O2S/c7-15(13,14)3-4(6(10,11)12)1-5(8,9)2-4/h1-3H2 |
InChI Key |
PKMBWXPSQNCAJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CS(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoro and Trifluoromethyl Groups: Fluorination reactions are employed to introduce the difluoro and trifluoromethyl groups onto the cyclobutyl ring. These reactions often require the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride.
Attachment of the Methanesulfonyl Chloride Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Addition Reactions: The presence of the difluoro and trifluoromethyl groups can influence the reactivity of the cyclobutyl ring, allowing for addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Oxidized or Reduced Cyclobutyl Derivatives: Depending on the specific oxidation or reduction conditions used.
Scientific Research Applications
Scientific Research Applications
3,3-Difluoro-1-(trifluoromethyl)cyclobutylmethanesulfonyl chloride is a fluorinated organic compound that is characterized by its unique structural features. While specific biological activities of this compound are not extensively documented, compounds of similar structure often exhibit significant biological interactions. Such compounds may be explored for their roles in medicinal chemistry, particularly in designing inhibitors or modulators of biological pathways. This compound finds utility in various fields.
Interaction Studies
Interaction studies involving 3,3-difluoro-1-(trifluoromethyl)cyclobutylmethanesulfonyl chloride focus on its reactivity with biological molecules and other chemical entities.
Use as a Reagent
3,3-Difluoro-1-(trifluoromethyl)cyclobutylmethanesulfonyl chloride is used as a reagent in chemistry. It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Synthesis and Material Science
The uniqueness of 3,3-difluoro-1-(trifluoromethyl)cyclobutylmethanesulfonyl chloride lies in its combination of multiple fluorine atoms and a cyclobutyl core structure. This configuration enhances its reactivity and potential applications in synthesis and material science compared to similar compounds that may lack such extensive fluorination or differ in ring size.
Derivatives
The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, which can lead to the formation of diverse derivatives that may possess unique biological activities or enhanced properties for industrial applications.
Mechanism of Action
The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is primarily determined by its functional groups and structural features. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoro and trifluoromethyl groups can influence the electronic properties of the cyclobutyl ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include sulfonyl chlorides with varying substituents on cyclic or aromatic backbones. Below is a comparative analysis:
*Calculated based on molecular formula where explicit data is unavailable.
Physical Properties
- Boiling Point & Volatility : The target compound is expected to have a higher boiling point than trifluoromethanesulfonyl chloride (29–32°C ) due to its larger molecular weight and cyclobutane rigidity. Bicyclic analogs (e.g., 230.66 g/mol ) may exhibit lower volatility compared to linear derivatives.
- Density : Trifluoromethanesulfonyl chloride has a density of 1.583 g/mL , whereas the target compound’s density is likely higher due to increased fluorine content and cyclobutane compactness.
- Refractive Index : The linear analog’s refractive index (n 20/D 1.334 ) suggests moderate polarizability, while the target’s strained ring may increase this value.
Research Findings and Trends
Recent studies highlight fluorinated cyclobutanes as promising motifs in drug discovery due to their metabolic stability and bioavailability. The target compound’s unique reactivity profile positions it as a key intermediate for fluorinated sulfonamides in medicinal chemistry .
Biological Activity
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a fluorinated organic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, including a cyclobutyl ring and multiple fluorine substituents, contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
- Chemical Formula: C₆H₆ClF₅O₂S
- Molecular Weight: 272.62 g/mol
- CAS Number: 2624139-17-7
- Boiling Point: 237.9 ± 35.0 °C (predicted)
- Density: 1.62 ± 0.1 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the formation of various derivatives, including sulfonamides and sulfonate esters, which may exhibit distinct biological properties.
Anticancer Activity
Research indicates that fluorinated compounds can enhance anticancer activity through mechanisms such as the down-regulation of key oncogenes and tumor suppressor genes. For instance, compounds similar to this compound have shown IC₅₀ values superior to established chemotherapeutics like Doxorubicin.
| Compound | IC₅₀ (µM) | Cancer Cell Lines |
|---|---|---|
| Compound C | 44.4 | PACA2 |
| Compound D | 12.4 | HePG2 |
Anti-inflammatory Properties
The presence of the sulfonyl group in similar compounds has been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A series of aryl-urea derivatives containing trifluoromethyl substitutions were synthesized and tested for antibacterial activity against resistant strains of bacteria. The study found that compounds with similar functionalities had enhanced activity compared to their non-fluorinated counterparts .
- Anticancer Screening : In a recent investigation into the anticancer properties of fluorinated sulfonamides, several derivatives were found to significantly inhibit cell proliferation in various cancer cell lines while exhibiting lower toxicity compared to traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves chlorosulfonation of the cyclobutane precursor. A common approach is reacting the corresponding alcohol or thiol derivative with chlorosulfonic acid under anhydrous conditions at low temperatures (0–5°C) to minimize side reactions . For fluorinated precursors, inert atmospheres (e.g., nitrogen or argon) and moisture-free solvents (e.g., dichloromethane) are critical to avoid hydrolysis of the sulfonyl chloride group . Purification via recrystallization or column chromatography (using hexane/ethyl acetate gradients) is recommended to achieve >95% purity.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodology : Due to its reactive sulfonyl chloride moiety, the compound must be stored in airtight, moisture-resistant containers under inert gas (argon) at –20°C . Handling requires anhydrous conditions (glovebox or Schlenk line) and personal protective equipment (nitrile gloves, goggles). Quenching accidental spills with sodium bicarbonate solution neutralizes acidic byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorinated substituents (δ –60 to –80 ppm for CF₃ groups; δ –100 to –120 ppm for difluoromethylene) .
- Mass Spectrometry (HRMS) : ESI-MS in negative ion mode helps verify molecular weight (e.g., [M–Cl]⁻ ion).
- X-ray Crystallography : Resolves stereochemistry of the cyclobutane ring and confirms substituent orientation .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?
- Methodology : The trifluoromethyl group enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols. Kinetic studies using UV-Vis spectroscopy (monitoring SO₂Cl consumption at 240 nm) reveal a 2–3× rate increase compared to non-fluorinated analogs . However, steric hindrance from the cyclobutane ring may reduce accessibility, requiring elevated temperatures (50–60°C) for efficient reactions .
Q. What side reactions occur during synthesis, and how can they be mitigated?
- Common Byproducts :
- Hydrolysis to sulfonic acid (due to trace moisture).
- Ring-opening of the cyclobutane under acidic conditions.
- Mitigation Strategies :
- Use molecular sieves or P₂O₅ to maintain anhydrous conditions .
- Add triethylamine as a HCl scavenger during chlorosulfonation to prevent acid-catalyzed degradation .
Q. Are there discrepancies in reported physical properties (e.g., boiling point, density), and how should researchers reconcile them?
- Analysis : Conflicting data may arise from impurities or measurement techniques. For example, density values for trifluoromethylbenzenesulfonyl chloride analogs range from 1.58–1.62 g/mL depending on purity . Researchers should cross-validate using multiple methods (e.g., gas pycnometry for density, differential scanning calorimetry for melting points) and consult high-quality databases like PubChem or ECHA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
